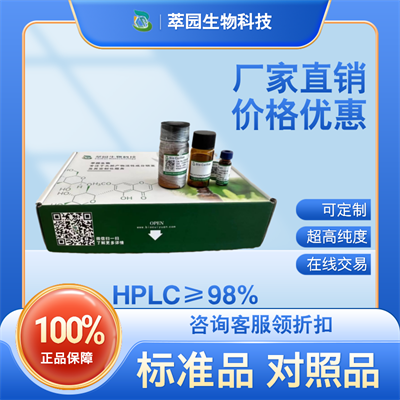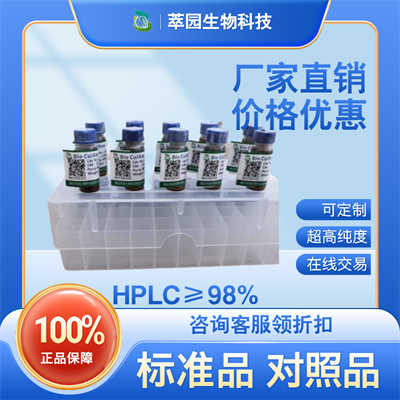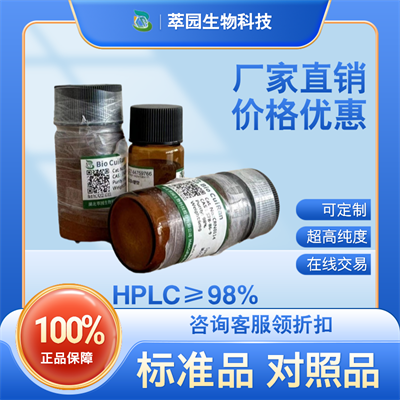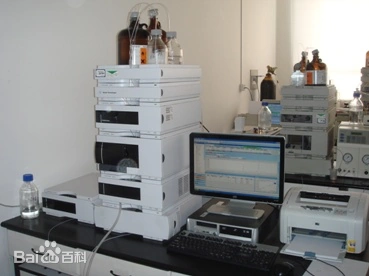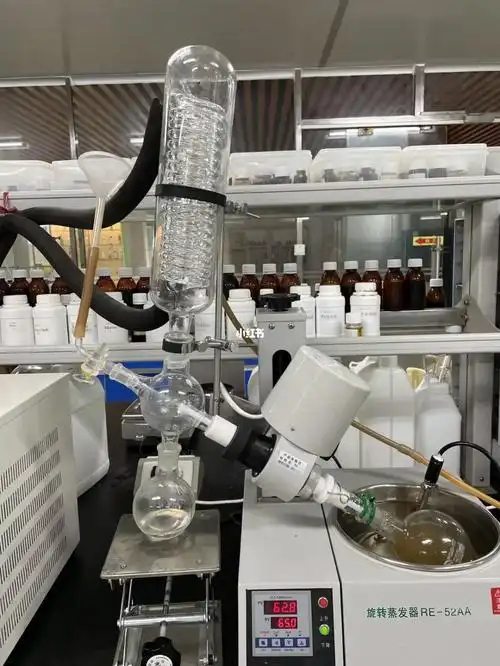Cas no 13078-04-1 (3-(Piperidin-2-yl)pyridine)

3-(Piperidin-2-yl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-(Piperidin-2-yl)pyridine
- 2-Pyridin-3-ylpiperidine
- (+/-)-Anabasine
- Neonicotine~2-(3-Pyridyl)piperidine
- Anabasine
- (-)-ANABASINE
- (R,S)-ANABASINE
- 3-Piperidin-2-ylpyridine
- ANABASINE, DL-(NEONICOTINE)(RG)
- DL-Anabasine
- 2-(3-PYRIDYL)PIPERIDINE
- 2-(Pyridin-3-yl)piperidine
- (+/-)-3-(2-Piperidinyl)pyridine
- 1,2,3,4,5,6-Hexahydro-[2,3']bipyridinyl
- 3-(2-Piperidyl)pyridine
- NEONICOTINE
- (n)-anabasine
- L(-)-NEONICOTINE
- Anabasine, Neonicotine
- (S)-(-)-2-(3-PYRIDYL)PIPERIDINE
- Anabasine >=97%
- (±)-Anabasine, tech. 85%
- (±) Anabasine
- EN300-95113
- AKOS016050677
- FT-0662140
- SpecPlus_000616
- Prestwick0_000669
- AB49757
- LS-19276
- Prestwick2_000669
- MLS000737148
- LS-192593
- (+/-)-Anabasine, >=90% (TLC), liquid
- FT-0625434
- PDSP2_000170
- C06180
- (+-)-Anabasine
- Anabasine, >=97%
- SPBio_001743
- BDBM50026461
- SPBio_002658
- Spectrum3_001356
- (+/-) Anabasine
- SCHEMBL117530
- Spectrum_000023
- MFCD00006370
- 13078-04-1
- NCGC00017173-02
- KBio1_001656
- CHEMBL280963
- SMR000528391
- SDCCGMLS-0066614.P001
- CHEBI:28986
- 2-(pyridin-3-yl)-piperidine
- FT-0695373
- HY-W052144
- FT-0613586
- CCG-208545
- J-005872
- Anabasine, (+/-)
- N10845
- 2-(3-Pyridinyl)piperidine #
- 40774-73-0
- KBioSS_000383
- KBio2_005519
- PYRIDINE,3-(2-PIPERIDINYL)-
- AKOS000276953
- F2158-0913
- KBioGR_002463
- Pyridine, 3-(2-piperidinyl)-
- 1-[(tert-butyl)oxycarbonyl]-4-phenylpyrroline-3-carboxylicacid
- SMP2_000070
- STK028316
- Q419308
- PHENYLTHIOHYDANTOIN-ASPARTICACID
- DivK1c_006712
- 3-[(2RS)-Piperidin-2-yl]pyridine ((RS)-Anabasine)
- KBio2_002951
- BRD-A24284985-003-03-8
- E48D8A38-D352-4AA3-BCCF-B14E46A0556C
- PDSP1_000171
- ( inverted exclamation markA) Anabasine
- SR-01000765740
- Spectrum4_000071
- SR-01000765740-4
- HMS2269F13
- AC-10023
- AB00736
- (.+/-.)-Anabasine
- NCGC00163365-01
- rac.-2-(pyridin-3-yl)piperidine
- HMS1570E19
- SY062144
- KBioGR_000621
- 2-(3-PYRIDYL)PIPERIDINE/(-)-ANABASINE
- KBio2_000383
- CS-O-30527
- Prestwick1_000669
- Spectrum2_001792
- Spectrum5_000558
- CS-0044923
- AB07621
- BSPBio_003171
- Spectrum4_001899
- PS-4547
- () Anabasine
- 2-(3-Pyridinyl)piperidine
- KBio3_002391
- (+/-)Anabasine
- DTXSID50859409
- NS00010643
- DB-015784
- DB-008085
- ALBB-006068
- BRD-A24284985-001-09-9
-
- MDL: MFCD00006370
- Inchi: 1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8,10,12H,1-2,5,7H2
- InChI Key: MTXSIJUGVMTTMU-UHFFFAOYSA-N
- SMILES: N1CCCCC1C1C=NC=CC=1
- BRN: 82639
Computed Properties
- Exact Mass: 162.11600
- Monoisotopic Mass: 162.115698455 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- Molecular Weight: 162.23
- Topological Polar Surface Area: 24.9Ų
- XLogP3: nothing
Experimental Properties
- Color/Form: Light to yellow liquid.
- Density: 1.014
- Melting Point: 94 ºC
- Boiling Point: 271 ºC
- Flash Point: 93 ºC
- Refractive Index: 1.5430
- Solubility: H2O: 10 mg/mL
- PSA: 24.92000
- LogP: 2.22500
- Refractive Index: Index of refraction: 1.5430 @ 20 °C/D; specific optical rotation: -83.1 deg @ 20 °C/D
- Solubility: Soluble in water, 10mg/ml
- Merck: 14,619
3-(Piperidin-2-yl)pyridine Security Information
-
Symbol:

- Signal Word:Danger
- Hazard Statement: H300,H315,H319,H335
- Warning Statement: P261,P264,P301+P310,P305+P351+P338
- Hazardous Material transportation number:UN 3140 6.1/PG 2
- WGK Germany:3
- Hazard Category Code: 25;36/37/38
- Safety Instruction: S28-S36/37/39-S45
- RTECS:UT7371000
-
Hazardous Material Identification:

- Storage Condition:Pure form -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- PackingGroup:I
- Safety Term:6.1
- Risk Phrases:R23/24/25
- Hazard Level:6.1
- HazardClass:6.1
3-(Piperidin-2-yl)pyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(Piperidin-2-yl)pyridine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0044923-250mg |
(±) Anabasine |
13078-04-1 | ≥98.0% | 250mg |
$174.0 | 2022-04-28 | |
| Enamine | EN300-95113-0.1g |
3-(piperidin-2-yl)pyridine |
13078-04-1 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
| Ambeed | A808149-1g |
3-(Piperidin-2-yl)pyridine |
13078-04-1 | 98% | 1g |
$432.0 | 2025-02-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-212638-100mg |
(R,S)-Anabasine, |
13078-04-1 | 85% | 100mg |
¥2031.00 | 2023-09-05 | |
| Life Chemicals | F2158-0913-5g |
3-(piperidin-2-yl)pyridine |
13078-04-1 | 95%+ | 5g |
$447.0 | 2023-09-06 | |
| Life Chemicals | F2158-0913-1g |
3-(piperidin-2-yl)pyridine |
13078-04-1 | 95%+ | 1g |
$149.0 | 2023-09-06 | |
| ChemScence | CS-0044923-1g |
(±) Anabasine |
13078-04-1 | ≥98.0% | 1g |
$436.0 | 2022-04-28 | |
| Enamine | EN300-95113-0.05g |
3-(piperidin-2-yl)pyridine |
13078-04-1 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
| Apollo Scientific | OR28281-1g |
3-(Piperidin-2-yl)pyridine |
13078-04-1 | 97% | 1g |
£345.00 | 2025-02-19 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6060-25 mg |
(±) Anabasine |
13078-04-1 | 25mg |
¥823.00 | 2022-04-26 |
3-(Piperidin-2-yl)pyridine Suppliers
3-(Piperidin-2-yl)pyridine Related Literature
-
Arezoo Habibagahi,Nicholas Alderman,Cariton Kubwabo Anal. Methods 2020 12 4276
-
2. Biosynthesis of anabasine in transformed root cultures of Nicotiana speciesAllan B. Watson,Alison M. Brown,Ian J. Colquhoun,Nicholas J. Walton,David J. Robins J. Chem. Soc. Perkin Trans. 1 1990 2607
-
3. Synthesis of anabasine-6′-carboxylic acid from aldosine, the aldol crosslinking amino acid of elastinFumihiko Nakamura,Kyozo Suyama J. Chem. Soc. Perkin Trans. 1 1993 1007
-
4. Simultaneous ultrafast determination of six alkaloids in mainstream cigarette smoke by DART-MS/MSChao Li,E'xian Li,Yiqin Wu,Junheng You,Wei Liu,Zhuwen Cui,Lijun Li,Zhihua Liu,Yunhua QIN Anal. Methods 2018 10 4793
-
Shunshun Lin,Xiaoming Zhang Anal. Methods 2016 8 1609
Related Categories
- Natural Products and Extracts Plant Extracts Plant based Liparia vestita
- Natural Products and Extracts Plant Extracts Plant based Crenidium spinescens
- Natural Products and Extracts Plant Extracts Plant based Anthocercis ilicifolia
- Natural Products and Extracts Plant Extracts Plant based Anthocercis genistoides
- Solvents and Organic Chemicals Organic Compounds Alkaloids and derivatives Alkaloids and derivatives
- Solvents and Organic Chemicals Organic Compounds Alkaloids and derivatives
Additional information on 3-(Piperidin-2-yl)pyridine
Professional Introduction to 3-(Piperidin-2-yl)pyridine (CAS No. 13078-04-1)
3-(Piperidin-2-yl)pyridine, identified by its Chemical Abstracts Service (CAS) number 13078-04-1, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative has garnered considerable attention due to its versatile structural framework and potential applications in drug development. The compound’s unique combination of a piperidine ring and a pyridine moiety makes it a valuable scaffold for designing molecules with enhanced pharmacological properties.
The< strong>piperidine moiety, characterized by its six-membered nitrogen-containing ring, is well-known for its role in stabilizing bioactive molecules and improving metabolic stability. In contrast, the< strong>pyridine ring contributes to lipophilicity and binding affinity, making it a common feature in many successful drugs. The synergistic effect of these two structural components in 3-(piperidin-2-yl)pyridine has led to its exploration in various therapeutic areas.
Recent advancements in medicinal chemistry have highlighted the importance of 3-(piperidin-2-yl)pyridine as a key intermediate in the synthesis of small-molecule inhibitors. For instance, studies have demonstrated its utility in developing kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The compound’s ability to modulate protein-protein interactions has also been leveraged in the design of drugs targeting neurological disorders.
In the realm of drug discovery, 3-(piperidin-2-yl)pyridine has been employed as a building block for more complex molecules. Its structural flexibility allows for modifications that can fine-tune pharmacokinetic and pharmacodynamic profiles. Researchers have utilized computational methods to predict how different substituents on the piperidine and pyridine rings can influence binding affinity and selectivity. These insights have guided the optimization of lead compounds towards higher efficacy and reduced side effects.
The compound’s relevance extends to the development of antiviral agents as well. Emerging research suggests that derivatives of 3-(piperidin-2-yl)pyridine may interfere with viral replication by inhibiting key enzymes or disrupting protein-protein interactions within viral particles. Such findings are particularly pertinent in the context of rapidly evolving pathogens that pose significant challenges to global health.
In addition to its pharmaceutical applications, 3-(piperidin-2-yl)pyridine has shown promise in materials science. Its ability to form stable complexes with metal ions has been explored for applications in catalysis and sensor technology. The compound’s chelating properties make it an attractive candidate for designing metal-organic frameworks (MOFs) with tailored functionalities.
The synthesis of 3-(piperidin-2-yl)pyridine typically involves multi-step organic reactions, often starting from readily available precursors such as piperidine and pyridine derivatives. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making it more feasible to produce larger quantities for research and industrial purposes. Catalytic techniques have also been refined to enhance yields while minimizing byproduct formation.
Ongoing research continues to uncover new applications for 3-(piperidin-2-yl)pyridine. Collaborative efforts between academia and industry are driving innovation in drug discovery pipelines, leveraging this compound’s unique properties. As computational chemistry tools become more sophisticated, virtual screening approaches are being used to identify novel derivatives with enhanced therapeutic potential.
The future prospects for 3-(piperidin-2-yl)pyridine are promising, with potential applications emerging in areas such as precision medicine and personalized therapeutics. Its role as a versatile scaffold suggests that it will remain a cornerstone of pharmaceutical innovation for years to come. As our understanding of biological systems grows, so too will the opportunities to harness this compound’s full potential.
13078-04-1 (3-(Piperidin-2-yl)pyridine) Related Products
- 18793-19-6(Pyridine,3-[(2R,4S)-2-(3-pyridinyl)-4-piperidinyl]-, rel-)
- 350818-69-8(rac-Nicotine-d4)
- 130342-99-3(2-(Pyridin-3-yl)azepane)
- 494-52-0(Anabasine)
- 66148-18-3((±)-Nornicotine-d)
- 5746-86-1((±)-Nornicotine)
- 69980-24-1(rac-Nicotine-d3)
- 1039957-48-6(4-methyl(propan-2-yl)aminobutanoic acid)
- 1803684-51-6(Methyl 5-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetate)
- 39938-79-9(1-(3-aminophenyl)-3,3-dimethylurea)


